molecular formula C6H2ClF4N B058795 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine CAS No. 1227496-80-1

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B058795
CAS No.: 1227496-80-1
M. Wt: 199.53 g/mol
InChI Key: BFSHUXKVQSULSU-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2ClF4N and its molecular weight is 199.53 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pesticides and Herbicides

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a critical intermediate in the synthesis of a variety of pesticides and herbicides. Its unique chemical structure, featuring chloro, fluoro, and trifluoromethyl groups on a pyridine ring, contributes to the efficacy of these agrochemical products. For instance, its role in the production of fluazinam, a fungicide, showcases its importance in creating compounds with significant agricultural applications. The structure of fluazinam, derived from this pyridine derivative, exhibits strong intermolecular interactions that form a three-dimensional network critical for its fungicidal activity (Jeon, Kim, Lee, & Kim, 2013). Additionally, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, another derivative, plays a key role in the development of trifloxysulfuron, a highly efficient herbicide (Hang-dong, 2010).

Advancements in Organic Synthesis

Research has developed new strategies for the synthesis of poly-substituted pyridines, including those with 3-H, 3-F, and 3-trifluoromethyl groups, leveraging the unique properties of this compound derivatives. These methods facilitate the synthesis of complex organic molecules under metal-free conditions, broadening the scope of pyridine synthesis (Chen et al., 2010). Moreover, the deprotonative coupling of pyridines with aldehydes, utilizing derivatives as substrates, underscores the versatility of these compounds in organic synthesis, enabling the formation of variously substituted pyridines (Shigeno et al., 2019).

Material Science and Polymer Research

In the field of material science, derivatives of this compound are used to synthesize novel aromatic polyimides, which contain both pyridine and fluorine in their structure. These polyimides exhibit excellent solubility in various solvents and display good thermal stability, making them suitable for high-performance applications. Such developments highlight the compound's significance in the creation of new materials with desirable thermal and chemical properties (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).

Fluorous Chemistry Innovations

The fluorous synthesis approach, which involves the use of fluorous tags for purification and separation in organic synthesis, benefits from the unique reactivity of fluoroalkylated pyridine derivatives. This method has been employed in the synthesis of disubstituted pyrimidines, showcasing the compound's utility in facilitating cleaner and more efficient chemical reactions (Zhang, 2003).

Mechanism of Action

Target of Action

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry . In the pharmaceutical and veterinary industries, TFMP derivatives are used in various products .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in the protection of crops from pests in the agrochemical industry . In the pharmaceutical industry, TFMP derivatives interact with various targets, leading to a range of therapeutic effects .

Biochemical Pathways

The specific biochemical pathways affected by TFMP derivatives depend on the particular derivative and its target. For example, in the agrochemical industry, TFMP derivatives protect crops from pests, likely affecting the biochemical pathways related to pest metabolism and growth . In the pharmaceutical industry, the affected pathways would depend on the specific disease or condition being treated .

Result of Action

The result of the action of TFMP derivatives is the protection of crops from pests in the agrochemical industry . In the pharmaceutical industry, the molecular and cellular effects would depend on the specific TFMP derivative and its therapeutic target .

Action Environment

The action, efficacy, and stability of TFMP derivatives can be influenced by various environmental factors. For example, in the agrochemical industry, factors such as temperature, humidity, and soil composition can affect the action of TFMP derivatives . In the pharmaceutical industry, factors such as pH, temperature, and the presence of other substances can influence the action of TFMP derivatives .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, including 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

Properties

IUPAC Name

3-chloro-2-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSHUXKVQSULSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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